molecular formula C16H14N6O2S3 B2901273 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 847400-70-8

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2901273
CAS No.: 847400-70-8
M. Wt: 418.51
InChI Key: LYNAYCIMSUCQQP-UHFFFAOYSA-N
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Description

The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-oxobenzo[d]thiazole moiety at position 5. The thioether linkage connects the triazole to an acetamide group, which is further substituted with a thiazol-2-yl ring. This structural architecture is characteristic of bioactive molecules, as both 1,2,4-triazoles and thiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S3/c1-21-12(8-22-10-4-2-3-5-11(10)27-16(22)24)19-20-15(21)26-9-13(23)18-14-17-6-7-25-14/h2-7H,8-9H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNAYCIMSUCQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 2-oxobenzo[d]thiazole: This intermediate can be synthesized via the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of 4-methyl-1,2,4-triazole: This can be achieved through the reaction of hydrazine with acetic acid derivatives.

    Coupling Reactions: The final compound is formed by coupling the 2-oxobenzo[d]thiazole and 4-methyl-1,2,4-triazole intermediates using thiol-based linkers under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Triazole Substituents Acetamide Substituent Key Structural Differences Reported Bioactivities References
Target Compound 4-methyl, 5-(2-oxobenzo[d]thiazolylmethyl) N-(thiazol-2-yl) Oxobenzo[d]thiazole moiety Antimicrobial (inferred from analogs)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 4-allyl, 5-thiophen-2-yl N-(naphthalen-1-yl) Thiophene and naphthyl groups Not explicitly reported
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 4-phenyl, 5-pyrazole Variable N-substituents Pyrazole and phenyl groups Antifungal, antibacterial
Thiazolidinone-azolinkage derivatives (e.g., compound 18 in ) Thiazolidinone core Azo-linked benzothiazole Diazene and thiazolidinone moieties Antimicrobial, antioxidant

Impact of Substituents on Bioactivity

  • Oxobenzo[d]thiazole vs. Thiophene/Thiazole: The 2-oxobenzo[d]thiazole group in the target compound introduces a planar, electron-deficient aromatic system, which may improve interactions with enzyme active sites compared to thiophene or pyrazole substituents . For instance, thiazolidinone derivatives with benzothiazole groups () demonstrated enhanced antioxidant activity due to the electron-withdrawing nature of the benzothiazole ring .
  • Triazole Core Modifications : Methyl substitution at position 4 (target compound) may sterically hinder rotational freedom, stabilizing the molecule in a bioactive conformation, as seen in related N-substituted triazole acetamides with antifungal activity .

Research Findings and Implications

  • Antimicrobial Activity : Triazole-thioacetamides with pyrazole substituents (Hotsulia et al., 2019) showed MIC values of 4–16 µg/mL against Staphylococcus aureus . The target compound’s benzothiazole group may enhance Gram-negative activity due to increased membrane disruption.
  • Antioxidant Potential: Thiazolidinone-azolinkage derivatives () exhibited DPPH radical scavenging IC₅₀ values of 12–25 µM, attributed to the benzothiazole’s electron-deficient aromatic system .

Q & A

Q. What are the critical steps and parameters for synthesizing 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide?

The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides and nucleophilic substitutions. Key steps include:

  • Intermediate formation : Reacting 2-aminothiazole derivatives with itaconic acid to generate intermediates (e.g., 2-((2-imino-4-phenylthiazol-3(2H)-yl)methyl)succinic acid) .
  • Thioether linkage : Introducing thioether groups via reaction with phenylisothiocyanate or benzoyl isothiocyanate under reflux conditions .
  • Critical parameters : Temperature (60–80°C), solvent choice (ethanol or methanol), and pH control (neutral to slightly acidic) to prevent side reactions and improve yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions on the triazole and thiazole rings (e.g., ¹H NMR for methyl and aromatic protons, ¹³C NMR for carbonyl and thioether carbons) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS to confirm the molecular ion peak at m/z 515.65 for analogs) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1680–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .

Q. What biological activities are reported for structural analogs of this compound?

Analogs with triazole-thiazole scaffolds exhibit diverse activities:

Substituent/FeatureBiological ActivityReference
Mercapto-substituted triazolesAntiviral
Benzothiazole derivativesAnticancer, anticonvulsant
Thioether linkagesAnti-inflammatory

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthesis step?

  • Design of Experiments (DoE) : Use statistical models to test variables like temperature, solvent polarity, and reagent stoichiometry. For example, increasing ethanol content from 70% to 90% improved yields by 15% in analogous triazole syntheses .
  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions), reducing side products .
  • Purification strategies : Employ gradient column chromatography with silica gel (hexane:ethyl acetate, 3:1 to 1:2) to isolate the target compound from by-products .

Q. How can contradictory results in biological assays (e.g., variable anticancer activity) be resolved?

  • Dose-response studies : Test analogs across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) to the phenyl ring to enhance target binding affinity, as seen in related benzothiazole derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Fragment-based design : Replace the thiazol-2-yl acetamide group with pyridazine or isoxazole moieties to assess impact on binding to kinases .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • Pharmacophore mapping : Identify critical features like the thioether bridge and 2-oxobenzo[d]thiazole ring as essential for inhibiting tubulin polymerization in cancer cells .

Q. How can researchers address poor solubility of this compound in aqueous assays?

  • Prodrug synthesis : Introduce phosphate or PEGylated groups to the acetamide nitrogen, improving water solubility by 20–30% in analogs .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while achieving homogeneous dispersion .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability, as demonstrated for similar thiazole derivatives .

Data Contradiction Analysis

Q. Why do some studies report strong anti-inflammatory activity while others show limited efficacy?

  • Target selectivity : The compound may inhibit COX-2 in certain cell lines (e.g., RAW 264.7 macrophages) but not others due to isoform-specific binding .
  • Assay variability : Differences in LPS-induced inflammation models (e.g., TNF-α vs. IL-6 measurement) can lead to conflicting results .
  • Metabolite interference : Active metabolites (e.g., sulfoxide derivatives) may contribute to activity in vivo but not in vitro .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

StepOptimal ConditionsYield Improvement Strategy
Cyclization80°C, 6h, ethanolUse Dean-Stark trap for H₂O removal
Thioether formationpH 6.5, RT, 12hAdd KI as catalyst
Final purificationSilica gel, 3:1 hexane:EAGradient elution

Table 2: Biological Activity Correlation with Substituents

Substituent PositionModificationActivity Change
C-4 of triazolePhenethyl → methyl↑ Anticancer (IC₅₀: 8 → 2 µM)
Thiazol-2-yl groupReplacement with pyridyl↓ Anti-inflammatory
Benzothiazole C-2-OCH₃ → -Br↑ Antiviral (EC₅₀: 10 → 3 µM)

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